Baicalein 6-O-glucoside

Description

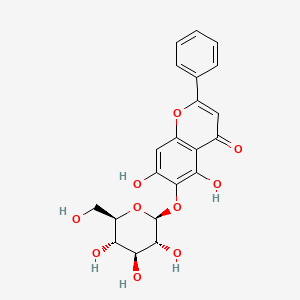

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYPLMAODUDGW-QOUKUZOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498465 | |

| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28279-72-3 | |

| Record name | Baicalein 6-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28279-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Baicalein 6-O-glucoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalein 6-O-glucoside is a glycosylated flavonoid and a metabolite of the well-studied bioactive compound, baicalein. While research has extensively focused on baicalein and its primary conjugate, baicalin, emerging evidence suggests that Baicalein 6-O-glucoside possesses unique physicochemical properties and biological activities that warrant dedicated investigation. This technical guide provides a comprehensive overview of the current knowledge on Baicalein 6-O-glucoside, covering its chemical structure, physicochemical properties, and known biological effects, with a particular focus on its anti-inflammatory potential. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Chemical Structure and Identification

Baicalein 6-O-glucoside, a derivative of the flavone baicalein, is characterized by the attachment of a glucose molecule at the 6-position of the A-ring. This glycosylation significantly alters the molecule's properties compared to its aglycone.

The definitive chemical identifiers for Baicalein 6-O-glucoside are summarized in the table below.

| Identifier | Value | Citation |

| IUPAC Name | 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |

| CAS Number | 28279-72-3 | [1] |

| Molecular Formula | C21H20O10 | [1] |

| Molecular Weight | 432.4 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O | [1] |

| InChI Key | WTYYPLMAODUDGW-QOUKUZOOSA-N | [1] |

Physicochemical Properties

The addition of a glucose moiety to baicalein significantly impacts its physicochemical characteristics, most notably its solubility and stability. These properties are critical for its potential as a therapeutic agent, influencing its bioavailability and formulation possibilities.

| Property | Value/Description | Citation |

| Solubility | 26.3 times more soluble than baicalein in aqueous solutions. Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [1][2][3] |

| Stability | Highly stable in buffered solutions and Dulbecco's modified Eagle medium (DMEM) containing 10% fetal bovine serum. | [1][2] |

| XLogP3 | 0.9 | [4] |

| Hydrogen Bond Donor Count | 7 | [4] |

| Hydrogen Bond Acceptor Count | 10 | [4] |

Biological Activities and Signaling Pathways

While research specifically on Baicalein 6-O-glucoside is still in its early stages, a key study has elucidated its potent anti-inflammatory effects. The primary mechanism of action identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.

Anti-inflammatory Activity

In vitro studies have demonstrated that Baicalein 6-O-glucoside can significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This inhibitory effect on a key inflammatory mediator highlights its potential as an anti-inflammatory agent.

Nrf2 Signaling Pathway Activation

The anti-inflammatory effects of Baicalein 6-O-glucoside are mediated through the activation of the Nrf2 signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by Baicalein 6-O-glucoside, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This pathway is crucial for cellular defense against oxidative stress and inflammation.

References

- 1. Synthesis and biological evaluation of a novel baicalein glycoside as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Baicalein 6-O-glucoside (Baicalin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Baicalein 6-O-glucoside, more commonly known as baicalin. This flavonoid glycoside, along with its aglycone baicalein, has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This document outlines the primary plant sources of baicalin, presents quantitative data on its concentration in various plant tissues, and offers a detailed experimental protocol for its extraction and quantification. Furthermore, it visualizes a key signaling pathway influenced by baicalin.

Primary Natural Sources

Baicalin is predominantly found in the plant kingdom, with significant concentrations identified in species belonging to the Scutellaria and Oroxylum genera. It is also present in Thymus vulgaris.

-

Scutellaria baicalensis (Baikal Skullcap): The dried root of Scutellaria baicalensis, known as Huang-Qin in traditional Chinese medicine, is the most well-known and commercially utilized source of baicalin.[1][2][3] The plant is a perennial herb native to East Asia, including China, Korea, and Siberia.[1][4] The roots are typically harvested from plants that are at least three to four years old to ensure a high concentration of active compounds.[1]

-

Oroxylum indicum (Indian Trumpet Flower): This deciduous tree, found throughout Asia, is another significant source of baicalin.[4][5][6] Various parts of the plant, including the bark, seeds, and leaves, have been reported to contain baicalin.[5][7][8]

-

Other Scutellaria Species: Several other species within the Scutellaria genus have been identified as sources of baicalin, including Scutellaria lateriflora (Mad-dog Skullcap), Scutellaria galericulata (Common Skullcap), Scutellaria wrightii, Scutellaria tomentosa, and Scutellaria racemosa.[4][6][8]

-

Thymus vulgaris (Common Thyme): This common culinary herb is also a source of baicalin, though typically in lower concentrations compared to Scutellaria and Oroxylum species.[9][10]

Quantitative Analysis of Baicalin Content

The concentration of baicalin can vary significantly depending on the plant species, the part of the plant analyzed, geographical location, and harvesting time. The following table summarizes the quantitative data on baicalin content from various natural sources.

| Plant Species | Plant Part | Baicalin Content (mg/g dry weight) | Reference |

| Scutellaria wrightii | Roots | 122.14 ± 1.42 | [8] |

| Oroxylum indicum | Seed Extract | 68.7 ± 1.1 | [8] |

| Scutellaria lateriflora | Leaves | 33.58 | [8] |

| Scutellaria lateriflora | Roots | 14.91 | [8] |

| Scutellaria tomentosa | Roots | 17.30 ± 0.22 | [8] |

| Scutellaria racemosa | Leaves | 15.21 ± 0.11 | [8] |

| Scutellaria galericulata | Leaves | 10 | [1][6] |

| Scutellaria tomentosa | Stems | 10.63 ± 0.26 | [8] |

| Scutellaria racemosa | Stems | 10.59 ± 0.11 | [8] |

| Scutellaria racemosa | Roots | 11.11 ± 0.24 | [8] |

| Scutellaria lateriflora | Petioles | 5.71 | [8] |

| Scutellaria lateriflora | Stems | 4.7 | [8] |

| Oroxylum indicum | Young Fruit Extract | 1.9 | [8] |

| Scutellaria tomentosa | Leaves | 1.05 ± 0.03 | [8] |

| Veronica urticifolia | Above-ground parts | 0.779 | [8] |

| Oroxylum indicum | Flower Extract | 0.4 | [8] |

| Veronica teucrium | Above-ground parts | 0.347 | [8] |

| Scutellaria arenicola | Leaves | 0.04 | [8] |

| Scutellaria arenicola | Roots | 0.03 | [8] |

| Scutellaria integrifolia | Roots | 0.02 | [8] |

| Scutellaria arenicola | Stems | 0.01 | [8] |

| Scutellaria integrifolia | Stems | 0.01 | [8] |

| Scutellaria integrifolia | Leaves | 0.01 | [8] |

| Veronica jacquinii | Above-ground parts | 0.009 | [8] |

Experimental Protocols

This protocol describes a standard method for the extraction of baicalin from the dried roots of Scutellaria baicalensis.

Materials and Equipment:

-

Dried and powdered roots of Scutellaria baicalensis

-

70% Ethanol (v/v)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Filter paper or vacuum filtration system

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Maceration: Weigh 100 g of powdered Scutellaria baicalensis root and place it in a 2 L round-bottom flask. Add 1 L of 70% ethanol.

-

Reflux Extraction: Assemble the reflux apparatus and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 2 hours.

-

Filtration: Allow the mixture to cool to room temperature. Filter the extract through filter paper to separate the solid plant material from the liquid extract. For a more efficient separation, a vacuum filtration system can be used.

-

Re-extraction: Return the solid residue to the flask and add another 1 L of 70% ethanol. Repeat the reflux extraction for another 2 hours.

-

Pooling and Concentration: Combine the filtrates from both extractions. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the ethanol is completely removed.

-

Drying: The resulting aqueous concentrate can be dried to a powder using a freeze-dryer or by evaporation in a vacuum oven.

This protocol outlines the quantification of baicalin in the obtained extract using HPLC.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Baicalin analytical standard

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Deionized water

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of Methanol (A) and 0.1% Phosphoric Acid in water (B).

-

0-20 min: 30-70% A

-

20-25 min: 70-30% A

-

25-30 min: 30% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of baicalin standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 200 µg/mL.

-

Sample Preparation: Dissolve a known amount of the dried plant extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the baicalin standard against its concentration. Determine the concentration of baicalin in the sample extract by comparing its peak area to the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

The pharmacological effects of baicalin are attributed to its interaction with various cellular signaling pathways. One of the well-documented mechanisms is its role as a positive allosteric modulator of the GABAA receptor.[6][9] The following diagram illustrates this interaction.

Caption: Modulation of GABA-A Receptor by Baicalin.

The following diagram illustrates a general workflow for the extraction and analysis of baicalin from a plant source.

Caption: Workflow for Baicalin Extraction and Quantification.

References

- 1. scienceofparkinsons.com [scienceofparkinsons.com]

- 2. The Use of Chinese Skullcap (Scutellaria baicalensis) and Its Extracts for Sustainable Animal Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scutellaria baicalensis, the golden herb from the garden of Chinese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biological Activities and Therapeutic Potentials of Baicalein Extracted from Oroxylum indicum: A Systematic Review [mdpi.com]

- 6. Baicalin - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Baicalin: Natural Sources, Extraction Techniques, and Therapeutic Applications Against Bacterial Infections [mdpi.com]

- 9. Baicalein - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Baicalein and its Glycosides in Scutellaria

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biosynthetic pathway of baicalein and its primary glycosylated derivatives in the medicinal plant genus Scutellaria. While the topic of interest is "baicalein 6-O-glucoside," it is crucial to note that the predominant and most extensively studied baicalein glycosides in the medicinally significant species Scutellaria baicalensis are baicalin (baicalein 7-O-glucuronide) and oroxin A (baicalein 7-O-glucoside) .[1][2][3][4] The formation of these compounds occurs through glycosylation at the 7-hydroxyl group of the baicalein molecule. While a baicalein 6-O-glucuronide has been reported in Scutellaria galericulata, this paper will focus on the well-elucidated, root-specific biosynthetic pathways in Scutellaria baicalensis, a primary source of therapeutic flavonoids.[5]

Biosynthesis of the Baicalein Aglycone

In the roots of Scutellaria baicalensis, baicalein is synthesized via a specialized branch of the phenylpropanoid pathway that produces 4'-deoxyflavones.[6][7] This pathway is distinct from the canonical flavonoid biosynthesis pathway that operates in the aerial parts of the plant.[6]

The synthesis begins with L-phenylalanine, which is converted to cinnamic acid. The key steps are as follows:

-

Activation of Cinnamic Acid: Cinnamic acid is activated by cinnamate-CoA ligase-like 7 (CLL-7) to form cinnamoyl-CoA.[8]

-

Chalcone Synthesis: A root-specific isoform of chalcone synthase (CHS-2) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce pinocembrin chalcone.[6][7]

-

Isomerization: Chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into the flavanone, pinocembrin.[6][8]

-

Flavone Formation: A specialized isoform of flavone synthase II (FNSII-2) , a cytochrome P450 enzyme, introduces a double bond into the C-ring of pinocembrin to yield the flavone chrysin.[6]

-

Hydroxylation: Finally, chrysin is hydroxylated at the 6-position by a root-specific flavone 6-hydroxylase, SbF6H (CYP82D1.1) , to produce baicalein (5,6,7-trihydroxyflavone).[6][9]

This root-specific pathway, which bypasses the formation of 4'-hydroxy intermediates like naringenin, is a key evolutionary adaptation in Scutellaria for the production of its characteristic flavones.[6]

References

- 1. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baicalin | C21H18O11 | CID 64982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oroxin A | C21H20O10 | CID 5320313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Baicalein-6-glucuronide - from Scutellaria galericulata (skullcap) | 35990-03-5 | XB161661 [biosynth.com]

- 6. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 7. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterologous Biosynthesis of Health-Promoting Baicalein in Lycopersicon esculentum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scientists Elucidate the Whole Biosynthesis Pathway of Baicalein in Scutellaria Baicalensis----Chinese Academy of Sciences [english.cas.cn]

Baicalein 6-O-glucoside: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalein 6-O-glucoside, a flavonoid compound, is a derivative of baicalein, a major bioactive component isolated from the roots of Scutellaria baicalensis. While much of the existing research has focused on its aglycone form, baicalein, and the related compound baicalin (baicalein 7-O-glucuronide), the therapeutic potential of baicalein 6-O-glucoside in oncology is an area of growing interest. This technical guide provides an in-depth overview of the core mechanisms of action of baicalein and its related glycosides in cancer cells, drawing from available preclinical data. The information presented herein is intended to support further research and drug development efforts in this promising field.

Core Mechanisms of Action

Baicalein and its glycosides exert their anticancer effects through a multi-pronged approach, targeting key cellular processes including proliferation, apoptosis, cell cycle progression, and metastasis. The primary mechanisms are detailed below.

Induction of Apoptosis

Baicalein is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Baicalein disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers a caspase cascade, primarily involving the activation of caspase-9 and the executioner caspase-3. The expression of pro-apoptotic proteins such as Bax is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated, further promoting cell death.[1][2][3]

-

Extrinsic Pathway: Baicalein has been shown to upregulate the expression of death receptors such as DR4 and DR5, as well as their ligands (e.g., TRAIL).[4] This increased expression facilitates the activation of the extrinsic apoptotic pathway, also culminating in the activation of caspase-3.

Cell Cycle Arrest

Baicalein and its derivatives can halt the progression of the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells. The specific phase of arrest (G0/G1, S, or G2/M) appears to be cell-type and concentration-dependent.[2][5][6][7][8]

-

G0/G1 Phase Arrest: In several cancer cell lines, baicalein induces G0/G1 arrest by downregulating the expression of key regulatory proteins such as cyclin D1, cyclin E, and cyclin-dependent kinases (CDKs) like CDK2 and CDK4.[5][6]

-

S Phase Arrest: In other cellular contexts, baicalein has been observed to cause an accumulation of cells in the S phase of the cell cycle.[2][9]

-

G2/M Phase Arrest: Baicalein can also induce G2/M arrest, which is associated with the modulation of DNA damage response proteins and G2/M phase regulatory molecules.[8]

Inhibition of Metastasis and Invasion

Metastasis is a critical process in cancer progression, and baicalein has demonstrated the ability to interfere with this cascade at multiple steps.

-

Inhibition of Cell Migration and Invasion: Baicalein suppresses the migratory and invasive capabilities of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1]

-

Suppression of Epithelial-to-Mesenchymal Transition (EMT): Baicalein can inhibit EMT, a process by which epithelial cells acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. This is achieved in part through the modulation of signaling pathways like TGF-β.[5]

Modulation of Key Signaling Pathways

The anticancer effects of baicalein and its glycosides are underpinned by their ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Baicalein has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, leading to decreased cell viability and induction of apoptosis and autophagy.[5][10][11]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is also a target of baicalein. By modulating this pathway, baicalein can influence cell proliferation and apoptosis.[1][7]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer. Baicalein can inhibit the activation of NF-κB, thereby reducing the expression of its downstream target genes involved in cell survival and proliferation.[12]

Quantitative Data

The following tables summarize the in vitro efficacy of baicalein and its related compound, baicalin, across various cancer cell lines.

Table 1: IC50 Values of Baicalein in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (h) | Assay |

| Breast Cancer | MCF-7 | 95 ± 4.8 | 24 | MTT |

| Breast Cancer | MDA-MB-231 | 30 | 72 | Cell Viability |

| Lung Cancer | H460 | 80 ± 6 | - | Anti-proliferation |

| Multiple Myeloma | RPMI8226 | 168.5 | - | Cell Viability |

| Ovarian Cancer | OVCAR-3 | 25-40 | - | Cell Viability |

| Ovarian Cancer | CP-70 | 25-40 | - | Cell Viability |

Table 2: IC50 Values of Baicalin in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (h) | Assay |

| Breast Cancer | MCF-7 | 250 ± 10.5 | 24 | MTT |

| Nasopharyngeal Carcinoma | CNE-2R | 16.68 µg/ml | 24 | CCK-8 |

| Nasopharyngeal Carcinoma | CNE-2R | 30.41 µg/ml | 48 | CCK-8 |

| Nasopharyngeal Carcinoma | CNE-2R | 28.22 µg/ml | 72 | CCK-8 |

| Ovarian Cancer | OVCAR-3 | 45-55 | - | Cell Viability |

| Ovarian Cancer | CP-70 | 45-55 | - | Cell Viability |

Table 3: Apoptotic Effects of Baicalein

| Cancer Type | Cell Line | Concentration (µM) | Apoptosis Rate (%) | Treatment Duration (h) | Assay |

| Breast Cancer | MCF-7 | 10 | 13.08 ± 0.78 | 48 | Flow Cytometry |

| Breast Cancer | MCF-7 | 20 | 20.55 ± 0.62 | 48 | Flow Cytometry |

| Breast Cancer | MCF-7 | 40 | 26.89 ± 0.96 | 48 | Flow Cytometry |

| Breast Cancer | MDA-MB-231 | 10 | 16.94 ± 0.86 | 48 | Flow Cytometry |

| Breast Cancer | MDA-MB-231 | 20 | 20.27 ± 0.36 | 48 | Flow Cytometry |

| Breast Cancer | MDA-MB-231 | 40 | 27.73 ± 0.23 | 48 | Flow Cytometry |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Baicalein 6-O-glucoside on cancer cells.[13][14][15]

-

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

Baicalein 6-O-glucoside stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Baicalein 6-O-glucoside and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490-570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Baicalein 6-O-glucoside.[4][16][17][18]

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete culture medium

-

Baicalein 6-O-glucoside stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with different concentrations of Baicalein 6-O-glucoside for the specified duration.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation after treatment with Baicalein 6-O-glucoside.[19][20][21]

-

Materials:

-

Cancer cell line of interest

-

Culture dishes

-

Baicalein 6-O-glucoside stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

-

-

Procedure:

-

Treat cells with Baicalein 6-O-glucoside as required.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle after treatment with Baicalein 6-O-glucoside.[2][22]

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Baicalein 6-O-glucoside stock solution

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Culture and treat cells with Baicalein 6-O-glucoside as described previously.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Cell Migration and Invasion Assays (Transwell Assay)

This protocol assesses the effect of Baicalein 6-O-glucoside on the migratory and invasive potential of cancer cells.[23][24][25][26]

-

Materials:

-

Cancer cell line of interest

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium with FBS (chemoattractant)

-

Baicalein 6-O-glucoside stock solution

-

Crystal violet staining solution

-

-

Procedure:

-

For the invasion assay, coat the top of the Transwell insert with Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Pre-treat cells with Baicalein 6-O-glucoside for a specified time.

-

Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Add complete medium with FBS to the lower chamber as a chemoattractant.

-

Incubate for 12-24 hours.

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the insert with crystal violet.

-

Count the stained cells under a microscope in several random fields to quantify cell migration/invasion.

-

Conclusion

Baicalein 6-O-glucoside and its related compounds have demonstrated significant anticancer activity in a variety of preclinical models. Their ability to induce apoptosis, cause cell cycle arrest, inhibit metastasis, and modulate key oncogenic signaling pathways highlights their potential as valuable candidates for further investigation in cancer therapy. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to advance the understanding and application of this promising natural product in the fight against cancer. Further studies are warranted to fully elucidate the specific contributions of the glucoside moiety to the overall activity and to evaluate its efficacy and safety in in vivo models and ultimately in clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Baicalein induced cell cycle arrest and apoptosis in human lung squamous carcinoma CH27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Baicalein, a component of Scutellaria baicalensis, induces apoptosis by Mcl-1 down-regulation in human pancreatic cancer cells [boris-portal.unibe.ch]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Baicalein induces a dual growth arrest by modulating multiple cell cycle regulatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Baicalein Induces G2/M Cell Cycle Arrest Associated with ROS Generation and CHK2 Activation in Highly Invasive Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Baicalein Induces Apoptosis of Rheumatoid Arthritis Synovial Fibroblasts through Inactivation of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Baicalin Inhibits Cell Proliferation and Inflammatory Cytokines Induced by Tumor Necrosis Factor α (TNF-α) in Human Immortalized Keratinocytes (HaCaT) Human Keratinocytes by Inhibiting the STAT3/Nuclear Factor kappa B (NF-κB) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. Baicalin and Baicalein Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Baicalin Induces Apoptosis and Suppresses the Cell Cycle Progression of Lung Cancer Cells Through Downregulating Akt/mTOR Signaling Pathway [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Baicalein inhibits the migration and invasion of colorectal cancer cells via suppression of the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. e-century.us [e-century.us]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

Pharmacological profile of Baicalein 6-O-glucoside

An In-depth Technical Guide on the Pharmacological Profile of Baicalein 6-O-glucoside

Introduction

Baicalein 6-O-glucoside, a flavonoid glycoside, is a significant bioactive compound. It is often discussed in the context of its isomer, baicalin (baicalein 7-O-glucuronide), which is a major constituent of the dried roots of Scutellaria baicalensis Georgi. While much of the literature focuses on baicalin, baicalein 6-O-glucoside has been identified as a primary metabolite in plasma after oral administration of baicalin in rats, suggesting its importance in the overall pharmacological effects observed.[1][2] This guide provides a comprehensive overview of the pharmacological profile of baicalein 6-O-glucoside and its closely related isomer, baicalin, for researchers, scientists, and drug development professionals. The pharmacological activities of baicalin and its aglycone, baicalein, are extensive, encompassing anti-inflammatory, antioxidant, anticancer, neuroprotective, and cardioprotective effects.[3][4]

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

The therapeutic potential of baicalein 6-O-glucoside and its related compounds stems from their ability to modulate multiple signaling pathways and molecular targets.

Anti-inflammatory and Antioxidant Activity

Baicalin and its metabolites are potent anti-inflammatory and antioxidant agents.[5] They exert their effects by scavenging reactive oxygen species (ROS) and modulating key inflammatory pathways.[3] The ortho-dihydroxyl groups in the A ring of baicalin are significant contributors to its radical scavenging ability.[5]

The anti-inflammatory mechanisms include the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[5][6] Baicalin has been shown to suppress the activation of the NLRP3 inflammasome and Toll-like receptors (TLRs).[5] In various inflammatory disease models, baicalin acts on immune cells like macrophages, T cells, and mast cells to reduce the expression of pro-inflammatory proteins and genes.[5] It can also inhibit the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[3][7]

Anticancer Activity

The anticancer properties of baicalin and baicalein are well-documented and involve multiple mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of metastasis and angiogenesis.[3][8][9][10]

-

Apoptosis and Autophagy: Baicalin and baicalein can induce apoptosis in various cancer cells through both intrinsic (mitochondria-mediated) and extrinsic (receptor-mediated) pathways.[3][10] They can also trigger autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.[11]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G0/G1 and S phases, thereby inhibiting cancer cell proliferation.[3][11]

-

Inhibition of Metastasis and Angiogenesis: Baicalin and baicalein have been shown to inhibit the epithelial-mesenchymal transition (EMT) and suppress the activity of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[3][10] They also interfere with angiogenesis by inhibiting factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor (HIF).[3]

Neuroprotective Effects

Baicalin and its metabolites exhibit significant neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[12][13] Their neuroprotective mechanisms are multifaceted and include:

-

Antioxidative Stress: Reducing oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes.[12]

-

Anti-inflammatory Action: Suppressing neuroinflammation by inhibiting the production of pro-inflammatory cytokines in the brain.[12][13]

-

Anti-apoptotic Effects: Preventing neuronal apoptosis by modulating apoptotic pathways.[12][14]

-

Stimulation of Neurogenesis: Promoting the growth of new neurons.[12]

Cardioprotective and Hepatoprotective Effects

Baicalin has demonstrated protective effects on the cardiovascular and hepatic systems. It can ameliorate myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.[5][15] In the liver, baicalin and baicalein can protect against injury by suppressing inflammatory cytokines and reducing collagen deposition in models of liver fibrosis.[3]

Pharmacokinetics

The oral bioavailability of baicalin is relatively low.[5] After oral administration, baicalin is metabolized to its aglycone, baicalein, by β-glucuronidase produced by intestinal microbiota.[5] Baicalein is then absorbed and can be metabolized in the liver. A key metabolite identified in rat plasma is baicalein 6-O-β-d-glucopyranuronoside (B6G), which can be present at higher levels than baicalin itself after oral administration of baicalin.[1][2] This suggests that the hepatic glucuronidation of baicalein favors the formation of the 6-O-glucuronide isomer.[16] The systemic exposure of baicalein and its glucuronides can be influenced by microbial hydrolysis in the gut and hepatic metabolism.[16]

Quantitative Data

The following tables summarize quantitative data from various in vitro and in vivo studies on baicalin and baicalein.

Table 1: In Vitro Pharmacological Data

| Compound | Cell Line | Concentration | Effect | Reference |

| Baicalein | SH-SY5Y | 0.5, 5 µg/mL | Ameliorated 6-OHDA-induced apoptosis | [14] |

| Baicalein | PC12 | Not specified | Promoted neurite outgrowth | [14] |

| Baicalein | MCF-7 | 50–200 µmol/L | Concentration-dependent cell growth inhibition | [5] |

| Baicalein | PIG1 | 10-40 µM | Reduced H2O2-induced apoptosis | [3] |

| Baicalin | HUVECs | 5 and 10 mM | Reduced vascular inflammation | [3] |

| Baicalin | Rat VSMCs | 20, 40, 60 mM | Reduced migration and proliferation | [3] |

| Baicalin | Heart Failure Model | 50 µg/ml | Improved cell viability and mitochondrial biogenesis | [3] |

Table 2: In Vivo Pharmacological Data

| Compound | Animal Model | Dosage | Effect | Reference |

| Baicalin | Myocardial I/R Rats | Not specified | Improved cardiac function, decreased infarct area | [5] |

| Baicalein | 6-OHDA-lesioned rats | Not specified | Attenuated muscle tremor, increased TH-positive neurons | [14] |

| Baicalein | Rat parkinsonism model | 200 mg/kg/d for 15 days | Reduced apoptosis and ROS in neurons | [3] |

| Baicalein | Mice with renal fibrosis | 50 and 100 mg/kg/d for a week | Reduced collagen and fibronectin accumulation | [3] |

| Baicalin | Chicken liver (LPS-induced) | 50, 100, and 200 mg/kg BW | Suppressed NF-κB pathway and inflammatory markers | [3] |

| Baicalin | Chicken (MG infection) | 450 mg/kg for 7 days | Reduced inflammation in lungs and trachea | [3] |

| Baicalein | CCl4-induced acute liver injury in mice | 80 mg/kg/d for 4 days | Ameliorated liver injury, suppressed IL-6 and TNF-α | [3] |

| Baicalin | CCl4-induced liver fibrotic rats | 70 mg/kg/d (IP) for 56 days | Reduced liver index, collagen deposition, and inflammatory markers | [3] |

Experimental Protocols

Detailed experimental protocols are often proprietary to the conducting laboratories. However, generalized methodologies based on the cited literature are provided below.

In Vitro Cell-Based Assays

A common workflow for evaluating the in vitro effects of Baicalein 6-O-glucoside involves:

-

Cell Culture: Specific cell lines (e.g., cancer cell lines like MCF-7, neuronal cell lines like SH-SY5Y) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of the test compound (Baicalein 6-O-glucoside or related compounds) for specific durations.

-

Assessment of Viability/Proliferation: Assays such as MTT or WST-1 are used to measure cell viability and proliferation.

-

Apoptosis Assays: Apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

-

Western Blot Analysis: To investigate the effect on signaling pathways, protein expression levels of key molecules (e.g., NF-κB, Akt, caspases) are determined by Western blotting.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure changes in the mRNA levels of target genes.

In Vivo Animal Studies

A typical in vivo experiment to assess the pharmacological effects of Baicalein 6-O-glucoside in a disease model (e.g., neurodegeneration) would follow these steps:

-

Animal Model Induction: A disease state is induced in laboratory animals (e.g., rats or mice). For example, neurodegeneration can be induced by injecting neurotoxins like 6-hydroxydopamine (6-OHDA).[14]

-

Drug Administration: The animals are treated with the test compound or a vehicle control via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosage and frequency.

-

Behavioral Assessments: Functional outcomes are assessed through behavioral tests relevant to the disease model (e.g., monitoring motor function in a Parkinson's disease model).[14]

-

Tissue Collection and Analysis: After the treatment period, animals are euthanized, and relevant tissues (e.g., brain, liver) are collected for histological and biochemical analysis.

-

Histology and Immunohistochemistry: Tissue sections are stained to visualize cellular morphology and the expression of specific protein markers (e.g., tyrosine hydroxylase for dopaminergic neurons).[14]

-

Biochemical Assays: Tissue homogenates are used to measure levels of biomarkers such as inflammatory cytokines (e.g., via ELISA) or markers of oxidative stress.

Mandatory Visualizations

Signaling Pathways

Caption: Inhibition of the NF-κB signaling pathway by Baicalin.

Caption: Modulation of the PI3K/Akt signaling pathway by Baicalein.

Experimental Workflow

Caption: A generalized workflow for an in vivo pharmacological study.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Baicalein 6-O-β-D-glucopyranuronoside is a main metabolite in the plasma after oral administration of baicalin, a flavone glucuronide of scutellariae radix, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Pharmacological Efficacy of Baicalin in Inflammatory Diseases | MDPI [mdpi.com]

- 7. ajp.mums.ac.ir [ajp.mums.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]

- 14. Baicalein exerts neuroprotective effects in 6-hydroxydopamine-induced experimental parkinsonism in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential therapeutic effects of baicalin and baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Baicalein 6-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of Baicalein 6-O-glucoside, more commonly known as Baicalin. This flavonoid glycoside, primarily isolated from the roots of Scutellaria baicalensis Georgi, has demonstrated significant potential as a potent antioxidant agent. This document summarizes key quantitative data, details common experimental protocols for assessing its antioxidant capacity, and illustrates the underlying molecular signaling pathways.

Quantitative Antioxidant Activity

Baicalin has been evaluated in a variety of in vitro antioxidant assays. The following tables summarize the quantitative data from several key studies, providing a comparative look at its efficacy. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

| Assay | IC50 of Baicalin | Positive Control | IC50 of Positive Control | Reference |

| DPPH Radical Scavenging | 16.4 µg/mL | Ascorbic Acid | 8.1 µg/mL | [1] |

| DPPH Radical Scavenging | 27.21 µM | - | - | [2] |

| Iron-Chelating Activity | 17.0 µg/mL | Ascorbic Acid | 19.6 µg/mL | [1] |

| Metal-Chelating Potency | 352.04 µM | - | - | [2] |

| Superoxide Radical Scavenging | 1.19 x 10⁵ u/g | - | - | [3] |

| Cytochrome c Reduction | 224.12 µM | - | - | [3] |

| Xanthine Oxidase Inhibition | 215.19 µM | - | - | [3] |

| Lipid Peroxidation Inhibition | 95.09 µM | - | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro antioxidant assays cited in the quantitative data summary.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

A stock solution of Baicalin is prepared in a suitable solvent (e.g., methanol or ethanol).

-

A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

In a test tube or microplate well, a specific volume of the Baicalin solution at various concentrations is mixed with a fixed volume of the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

A control is prepared using the solvent instead of the Baicalin solution.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of Baicalin.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which can be measured spectrophotometrically.

Protocol:

-

The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

-

The FRAP reagent is warmed to 37°C before use.

-

A specific volume of the Baicalin solution at various concentrations is mixed with a larger volume of the FRAP reagent.

-

The reaction mixture is incubated at 37°C for a defined time (e.g., 4-30 minutes).

-

The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 593 nm).

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity of Baicalin is expressed as ferric reducing equivalents (e.g., µM Fe(II)).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The antioxidant capacity of a sample is determined by its ability to quench the color of the ABTS•⁺ radical, which is measured by the decrease in absorbance.

Protocol:

-

The ABTS radical cation (ABTS•⁺) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, the ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

-

A specific volume of the Baicalin solution at various concentrations is added to a fixed volume of the diluted ABTS•⁺ solution.

-

The mixture is incubated at room temperature for a set time (e.g., 6 minutes).

-

The absorbance is measured at the same wavelength used for dilution.

-

The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Baicalin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the antioxidant defense system.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds like Baicalin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Studies have shown that Baicalin can activate the Nrf2/HO-1 signaling pathway, contributing to its protective effects against oxidative stress-induced cellular damage.[4][5][6]

Caption: Baicalin-mediated activation of the Nrf2/ARE pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a variety of cellular processes, including inflammation and the response to oxidative stress. The MAPK family includes three main kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Depending on the cellular context and stimulus, these pathways can either promote or mitigate oxidative stress. Baicalin has been shown to modulate MAPK signaling to exert its anti-inflammatory and antioxidant effects.[6][7][8] For instance, it can inhibit the phosphorylation of p38 and ERK, which are often activated during inflammatory and oxidative stress conditions.[7][8][9]

References

- 1. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and free radical scavenging effects of baicalein, baicalin and wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Baicalein alleviates tubular-interstitial nephritis in vivo and in vitro by down-regulating NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological mechanisms by which baicalin ameliorates cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Baicalein 6-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalein 6-O-glucoside has been identified as a principal metabolite of baicalin and its aglycone, baicalein, which are flavonoids renowned for their wide-ranging pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of Baicalein 6-O-glucoside. The document details its identification in biological matrices, particularly plasma, following the oral administration of its parent compounds. Furthermore, this guide outlines the experimental protocols for its isolation and quantification, presents key quantitative data in structured tables, and visualizes the metabolic and signaling pathways through detailed diagrams. This resource is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to understand and utilize this significant metabolite.

Discovery and Significance

Baicalein 6-O-glucoside is not typically isolated in significant quantities directly from its natural source, the roots of Scutellaria baicalensis. Instead, its discovery is intrinsically linked to the in vivo metabolism of baicalin and baicalein. Following oral administration, baicalin is hydrolyzed to baicalein, which is then subject to phase II metabolism, including glucuronidation.

Studies in rat models have demonstrated that Baicalein 6-O-glucoside is a major metabolite present in plasma.[1] This discovery is significant as the metabolic fate of a compound is crucial in determining its bioavailability, efficacy, and potential toxicity. The glycosylation at the 6-O position can alter the physicochemical properties of baicalein, potentially influencing its solubility, distribution, and interaction with biological targets.

Quantitative Data

The following table summarizes the key quantitative data related to the presence of Baicalein 6-O-glucoside in rat plasma after oral administration of baicalin.

| Parameter | Value | Species | Dosage of Baicalin | Reference |

| Cmax (Maximum Plasma Concentration) | 1.66 ± 0.34 µM | Wistar rats | 20 mg/kg | [1] |

| AUC0–24 h (Area Under the Curve) | 19.8 ± 3.9 µM·h | Wistar rats | 20 mg/kg | [1] |

Experimental Protocols

Isolation of Baicalein 6-O-glucoside from Plasma (Representative Protocol)

This protocol is a representative method for the extraction and isolation of flavonoid glucuronides from plasma, based on common laboratory practices.

Objective: To isolate Baicalein 6-O-glucoside from plasma samples for analytical and further experimental purposes.

Materials:

-

Plasma sample containing Baicalein 6-O-glucoside

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

HPLC-MS/MS system

Procedure:

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) for Purification:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elute the Baicalein 6-O-glucoside with 1 mL of methanol.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

-

Quantification by HPLC-MS/MS

Objective: To quantify the concentration of Baicalein 6-O-glucoside in the isolated sample.

Instrumentation:

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A time-programmed gradient from 5% to 95% of mobile phase B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Baicalein 6-O-glucoside.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Baicalin to Baicalein 6-O-glucoside

The following diagram illustrates the metabolic conversion of baicalin to Baicalein 6-O-glucoside in the body.

Metabolic conversion of baicalin.

Experimental Workflow for Isolation and Quantification

The workflow below outlines the key steps from sample collection to the final quantification of Baicalein 6-O-glucoside.

Isolation and quantification workflow.

Potential Signaling Pathway Modulation

While research on the specific signaling pathways modulated by Baicalein 6-O-glucoside is ongoing, studies on a similar compound, Baicalein-6-α-glucoside, suggest anti-inflammatory effects through the activation of the Nrf2 signaling pathway.[2] The parent compound, baicalein, is also known to activate this pathway.[3][4][5]

Nrf2 signaling pathway activation.

Conclusion

Baicalein 6-O-glucoside represents a key metabolite in the biotransformation of baicalin and baicalein. Its identification and quantification in biological systems are crucial for a comprehensive understanding of the pharmacological profile of Scutellaria baicalensis extracts. The methodologies and data presented in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this and other related flavonoid metabolites. Future studies should focus on elucidating the specific biological activities and signaling pathways directly modulated by Baicalein 6-O-glucoside to fully unravel its contribution to the overall therapeutic effects of its parent compounds.

References

- 1. Synthesis and Biochemical Evaluation of Baicalein Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baicalein Alleviates Liver Oxidative Stress and Apoptosis Induced by High-Level Glucose through the Activation of the PERK/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Baicalein Alleviates Liver Oxidative Stress and Apoptosis Induced by High-Level Glucose through the Activation of the PERK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Baicalein 6-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: Baicalein 6-O-glucoside

CAS Number: 28279-72-3

Synonyms:

-

Baicalein 6-O-beta-D-glucopyranoside

-

Tetuin

Physicochemical Properties and Data

This section summarizes the key physicochemical properties of Baicalein 6-O-glucoside. The data is compiled from various chemical databases and presented for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₁₀ | [1] |

| Molecular Weight | 432.38 g/mol | [1] |

| Appearance | Yellow powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Chemical Structure | 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Biological Activity and Mechanism of Action

Baicalein 6-O-glucoside is a glycosylated form of baicalein, a flavonoid with known anti-inflammatory and antioxidant properties. The addition of a glucose moiety at the 6-O position is understood to enhance the bioavailability of baicalein. Emerging research indicates that Baicalein 6-O-glucoside acts as a prodrug, being converted intracellularly to its aglycone, baicalein. This conversion is crucial for its biological activity.

Anti-inflammatory Activity

Baicalein 6-O-glucoside has demonstrated significant anti-inflammatory effects. A key mechanism underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Upon intracellular conversion to baicalein, the compound induces the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This cascade ultimately helps to mitigate inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and evaluation of Baicalein 6-O-glucoside.

Enzymatic Synthesis of Baicalein 6-O-glucoside

This protocol describes a method for the enzymatic synthesis of Baicalein 6-O-glucoside, which offers advantages in terms of specificity and milder reaction conditions compared to chemical synthesis.

Objective: To synthesize Baicalein 6-O-glucoside from baicalein using a suitable glycosyltransferase.

Materials:

-

Baicalein

-

Uridine diphosphate glucose (UDPG)

-

Glycosyltransferase (e.g., from microbial sources or plant cell cultures)

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Organic solvent (e.g., DMSO) for dissolving baicalein

-

Reaction vessel

-

Incubator/shaker

-

HPLC system for monitoring reaction progress and purification

Procedure:

-

Prepare a stock solution of baicalein in a minimal amount of DMSO.

-

Prepare the reaction mixture in the reaction buffer containing:

-

Baicalein (from stock solution)

-

UDPG (in molar excess to baicalein)

-

Glycosyltransferase enzyme

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle shaking.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Once the reaction is complete (indicated by the consumption of baicalein and the formation of the product peak), stop the reaction by adding a quenching solvent (e.g., methanol or acetonitrile).

-

Purify the Baicalein 6-O-glucoside from the reaction mixture using preparative HPLC or other chromatographic techniques.

-

Confirm the identity and purity of the synthesized compound using analytical techniques such as LC-MS and NMR.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of Baicalein 6-O-glucoside in various matrices.

Objective: To determine the concentration of Baicalein 6-O-glucoside in a sample.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for mobile phase modification)

-

Baicalein 6-O-glucoside standard of known purity

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute the compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: Determined by the UV spectrum of Baicalein 6-O-glucoside (typically around 280 nm and 320 nm).

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of Baicalein 6-O-glucoside in a suitable solvent (e.g., methanol) at known concentrations.

-

Sample Preparation: Dissolve the sample containing Baicalein 6-O-glucoside in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample into the HPLC system and record the peak area of Baicalein 6-O-glucoside.

-

Quantification: Determine the concentration of Baicalein 6-O-glucoside in the sample by interpolating its peak area on the calibration curve.

Summary of Quantitative Data

The following table summarizes available quantitative data on the biological activities of Baicalein 6-O-glucoside and its aglycone, baicalein, for comparative purposes.

| Assay | Compound | Result (IC₅₀ or other) | Reference |

| Anti-inflammatory | |||

| Lipoxygenase Inhibition | Baicalein | ~0.1 - 1 µM | |

| Nitric Oxide Production Inhibition (in LPS-stimulated RAW 264.7 cells) | Baicalein 6-O-glucoside | Dose-dependent decrease | |

| Antioxidant Capacity | |||

| DPPH Radical Scavenging | Baicalein | ~10-20 µM | |

| ORAC (Oxygen Radical Absorbance Capacity) | Baicalein | High µmol TE/g |

Note: Specific IC₅₀ values for Baicalein 6-O-glucoside are not yet widely reported in the literature, with studies often describing its effects qualitatively or in comparison to its aglycone. Further research is needed to establish precise quantitative measures of its activity.

References

Methodological & Application

Application Note: Quantitative Analysis of Baicalein 6-O-glucoside in Human Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Baicalein 6-O-glucoside in human plasma. The methodology utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of Baicalein 6-O-glucoside.

Introduction

Baicalein 6-O-glucoside is a flavonoid glycoside, an isomer of the more commonly studied Baicalin (Baicalein 7-O-glucuronide). These compounds are found in medicinal plants such as Scutellaria baicalensis and are known for their various pharmacological activities, including antioxidant and anti-inflammatory properties.[1] Accurate quantification of Baicalein 6-O-glucoside in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a robust HPLC-MS/MS method developed for this purpose.

Experimental

Materials and Reagents

-

Baicalein 6-O-glucoside reference standard

-

Internal Standard (IS), e.g., Luteolin or other suitable analogue

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of Baicalein 6-O-glucoside and the internal standard from human plasma.

Protocol:

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

The analysis was performed on a system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 4°C |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas (CAD) | Nitrogen, Medium |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |

| Baicalein 6-O-glucoside | 447.0 | 271.0 | -80 | -35 |

| Internal Standard (IS) | To be determined | To be determined | To be determined | To be determined |

Note: The MRM transition for Baicalein 6-O-glucoside is based on the fragmentation of the glycosidic bond, leading to the baicalein aglycone (m/z 271.0). Parameters for the internal standard should be optimized based on the selected compound.

Method Validation Summary

The method should be validated according to regulatory guidelines. A summary of typical acceptance criteria and expected performance is provided below.

Table 4: Method Validation Parameters and Expected Performance

| Parameter | Acceptance Criteria / Expected Range |

| Linearity (r²) | ≥ 0.99 |

| Calibration Range | 1 - 1000 ng/mL in plasma |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 |

| Recovery | Consistent, precise, and reproducible |

| Stability | Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term) with analyte recovery within ±15% of nominal |

Visualizations

Experimental Workflow

Caption: Workflow for Baicalein 6-O-glucoside analysis.

Logical Relationship of Analytical Method Components

Caption: Interrelation of analytical method components.

Conclusion